3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine
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Overview
Description
3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is a heterocyclic compound that features a unique combination of thiadiazole, piperazine, and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The piperazine ring can be introduced through nucleophilic substitution reactions, while the pyridazine ring is often synthesized via cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the pyridazine ring can lead to the formation of dihydropyridazine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydropyridazine derivatives, and various substituted piperazine derivatives .
Scientific Research Applications
3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine involves its interaction with various molecular targets and pathways. The thiadiazole ring acts as a bioisostere of pyrimidine, allowing it to interfere with DNA replication processes. This disruption inhibits the growth of bacterial and cancer cells . Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A common structural motif in pharmacology, found in medications like cephazolin and acetazolamide.
1,2,4-Thiadiazole: Another isomer with significant therapeutic potential.
1,2,3-Thiadiazole: Known for its antimicrobial properties.
Uniqueness
3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is unique due to its combination of three distinct heterocyclic rings, which confer a broad spectrum of biological activities. This structural complexity allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
3-methyl-5-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7S/c1-12-18-16(24-21-12)23-9-7-22(8-10-23)15-5-4-14(19-20-15)13-3-2-6-17-11-13/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OODMNBMSFAVLBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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